Enantiomeric Purity: The Definitive Advantage of (S)-Isomer (CAS 214398-99-9) over (R)-Isomer (CAS 1211679-98-9)
The (S)-configuration at the proline ring is critical. Using the (R)-enantiomer (CAS 1211679-98-9) directly leads to the inactive (R)-Vildagliptin diastereomer [1]. This is a direct head-to-head comparison of stereochemical outcome. The procurement of the (S)-enantiomer (CAS 214398-99-9) guarantees the stereochemical fidelity of the final drug molecule, eliminating the need for downstream chiral purification [2].
| Evidence Dimension | Stereochemical Outcome |
|---|---|
| Target Compound Data | Produces (S)-Vildagliptin (active) |
| Comparator Or Baseline | (R)-enantiomer produces (R)-Vildagliptin (inactive) |
| Quantified Difference | 100% diastereomeric excess of active vs. inactive drug substance |
| Conditions | Synthetic pathway for Vildagliptin API |
Why This Matters
This ensures that the final Vildagliptin API meets USP/EP enantiomeric purity specifications (>99% ee), a non-negotiable requirement for regulatory approval and patient safety.
- [1] Villhauer, E.B., et al. (2003). 1-[[(3-hydroxy-1-adamantyl) amino] acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor. Journal of Medicinal Chemistry, 46(13), 2774-2789. View Source
- [2] Patent CN103351320A. Preparation method of (S)-1-(2-chloroacetyl)-pyrrolidine-2-formamide. 2013-06-17. View Source
